2-Trifluoromethyl-L-Phenylalanine
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Overview
Description
2-Trifluoromethyl-L-Phenylalanine, also known as (S)-2-Amino-3-[2-(trifluoromethyl)phenyl]propionic acid, is an amino acid derivative with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of aromatic amino acids using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, to facilitate the reaction.
Industrial Production Methods: Industrial production of 2-Trifluoromethyl-L-Phenylalanine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often exceeding 98% purity .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethyl-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
2-Trifluoromethyl-L-Phenylalanine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-L-Phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the biomolecules. The trifluoromethyl group can enhance the stability and binding affinity of the proteins to their targets by increasing hydrophobic interactions and reducing metabolic degradation . This makes it a valuable tool in studying protein-ligand interactions and designing stable peptide-based therapeutics .
Comparison with Similar Compounds
- 4-Trifluoromethyl-L-Phenylalanine
- 3-Trifluoromethyl-L-Phenylalanine
- 2-Fluoro-L-Phenylalanine
Comparison: 2-Trifluoromethyl-L-Phenylalanine is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly affects its chemical reactivity and biological properties. Compared to its analogs, it offers distinct advantages in terms of stability and incorporation into biomolecules .
Properties
IUPAC Name |
(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABLDGLYOGEHY-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375803 |
Source
|
Record name | L-2-Trifluoromethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119009-47-1 |
Source
|
Record name | L-2-Trifluoromethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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